molecular formula C16H23N3O5S2 B6519010 4-[(Diethylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpyrazole CAS No. 1015898-09-5

4-[(Diethylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpyrazole

Cat. No.: B6519010
CAS No.: 1015898-09-5
M. Wt: 401.5 g/mol
InChI Key: JXVWHPHTFSGUNA-UHFFFAOYSA-N
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Description

4-[(Diethylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpyrazole is a pyrazole derivative featuring dual sulfonyl groups at positions 1 and 4, with a diethylamino substituent on the 4-sulfonyl moiety and a 4-methoxyphenyl group on the 1-sulfonyl substituent. Pyrazole derivatives are renowned for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The dual sulfonyl groups in this compound likely enhance its stability and modulate electronic properties, which are critical for interactions in biological systems.

Properties

IUPAC Name

N,N-diethyl-1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S2/c1-6-18(7-2)26(22,23)16-12(3)17-19(13(16)4)25(20,21)15-10-8-14(24-5)9-11-15/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVWHPHTFSGUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpyrazole typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of a 1,3-diketone with hydrazine under acidic or basic conditions.

    Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and diethylamino groups.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include sulfides and amines.

    Substitution: Products depend on the nucleophile used but may include various substituted pyrazoles and sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or inflammation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpyrazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through binding interactions facilitated by its sulfonyl and pyrazole groups. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Table 1: Key Structural Features of Comparable Pyrazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Notable Functional Groups
4-[(Diethylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpyrazole (Target Compound) 4-(diethylamino)sulfonyl, 1-(4-methoxyphenyl)sulfonyl, 3,5-dimethylpyrazole ~453.5 (calculated) Dual sulfonyl, diethylamino, methoxy
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolylpyrazole)thiazole (Compound 4, ) Chlorophenyl, fluorophenyl, triazole, thiazole Not reported Halogenated aryl, triazole, thiazole
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (Compound I, ) 4-methylphenylsulfonyl, ethyl carboxylate, amino ~325.4 (calculated) Sulfonyl, ester, amino
4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methylpyrazol-4-yl)sulfonyl]-1H-pyrazole Chloro, difluoromethoxyphenyl, methylpyrazole sulfonyl ~583.3 (calculated) Halogen, difluoromethoxy, sulfonyl

Key Observations :

  • The target compound is distinguished by its dual sulfonyl groups and the presence of a diethylamino substituent, which is rare in other pyrazole derivatives. In contrast, Compound 4 incorporates a thiazole-triazole hybrid structure with halogenated aryl groups, likely enhancing rigidity and π-π interactions .
  • Compound I () features an ester and amino group, which may increase solubility in polar solvents compared to the more lipophilic diethylamino group in the target compound.
  • The difluoromethoxy-substituted compound () exhibits electron-withdrawing groups, which could alter redox behavior compared to the electron-donating methoxy group in the target compound.
Physicochemical Properties

Solubility and Stability :

  • The diethylamino group in the target compound likely improves solubility in organic solvents, whereas the amino group in Compound I () may confer better aqueous solubility.
  • Sulfonyl groups generally enhance thermal stability. The difluoromethoxy compound () may exhibit higher stability under acidic conditions due to fluorine’s inductive effects.

Crystallography :

  • Compound 4 () crystallizes in triclinic symmetry (P̄1) with two independent molecules in the asymmetric unit, displaying planar conformations except for a perpendicular fluorophenyl group. This contrasts with the target compound, whose crystal structure (if determined) would likely require SHELX software for refinement, as is standard for pyrazole derivatives .

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